molecular formula C13H20N2O2 B11781681 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B11781681
M. Wt: 236.31 g/mol
InChI Key: TUJBJQKETRTNLU-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diamines and carbonyl compounds.

    Substitution with 2,4-Dimethoxyphenyl Group:

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenyl derivatives: Compounds such as 2,4-dimethoxyphenylamine and 2,4-dimethoxyphenylmethanamine share structural similarities.

    Pyrrolidine derivatives: Compounds like 1-methylpyrrolidine and 1-phenylpyrrolidine are structurally related.

Uniqueness

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is unique due to the specific combination of the 2,4-dimethoxyphenyl group and the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2O2/c1-15-7-11(12(14)8-15)10-5-4-9(16-2)6-13(10)17-3/h4-6,11-12H,7-8,14H2,1-3H3

InChI Key

TUJBJQKETRTNLU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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